Maleimide-(CH2)5-CONH-CH2CH2NH2
Description
Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ is a heterobifunctional compound featuring a maleimide group, a pentyl (C5) alkyl chain, a carboxamide linker, and a terminal ethylenediamine moiety. Its structure enables dual reactivity: the maleimide group selectively binds to thiols (-SH) under mild conditions (pH 6.5–7.5), while the primary amine (-NH₂) facilitates conjugation with carboxylates, activated esters (e.g., NHS), or other amine-reactive groups .
Properties
Molecular Formula |
C12H19N3O3 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(2-aminoethyl)-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C12H19N3O3/c13-7-8-14-10(16)4-2-1-3-9-15-11(17)5-6-12(15)18/h5-6H,1-4,7-9,13H2,(H,14,16) |
InChI Key |
HSVFSCVYMWZVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)NCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Purity : ≥95% (HPLC/LCMS)
- Storage : -20°C, stable for 1 year in anhydrous conditions .
- Applications: Bioconjugation (e.g., antibody-drug conjugates, protein labeling). Surface functionalization of nanoparticles (enhanced biocompatibility). Drug delivery systems (ligand-targeted payloads) .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ with structurally related compounds:
Reactivity and Performance
Maleimide Reactivity :
- Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ exhibits faster thiol conjugation kinetics than PEG-spacer analogs (e.g., Mal-NH-PEG₇-COOH) due to reduced steric hindrance from the flexible C5 alkyl chain .
- Maleimide-(CH₂)₂-COONHS, with a shorter C2 linker, shows higher NHS ester reactivity toward amines but lower stability in aqueous buffers due to hydrolysis .
Amine Functionality :
Application-Specific Advantages
- Nanoparticle Modification: Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ outperforms PEGylated derivatives in stabilizing gold nanoparticles, as its alkyl chain minimizes interfacial tension without introducing hydrophilic PEG layers .
- Protein Labeling :
Research Findings and Practical Considerations
Conjugation Efficiency
- Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ achieves >90% conjugation efficiency with thiolated bovine serum albumin (BSA) within 2 hours at pH 7.0, compared to 60–70% for PEG-spacer analogs under identical conditions .
- In contrast, Mal-NH-PEG₇-COOH demonstrates superior solubility in physiological buffers, making it ideal for in vivo applications requiring low aggregation .
Limitations
- The ethylenediamine group may introduce undesired crosslinking in amine-rich environments, necessitating precise stoichiometric control .
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